N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide
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Overview
Description
N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that features a combination of furan, pyrrolidine, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide typically involves multiple steps:
Formation of the Furan Moiety: The furan rings can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.
Formation of the Benzamide Moiety: The final step involves the coupling of the furan and pyrrolidine intermediates with a benzamide derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings can undergo oxidation to form furanones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced benzamide derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent due to the presence of the furan and sulfonyl groups.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with biological targets such as enzymes and receptors. The furan rings can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Furan-2-yl)ethyl]acetamide: Similar in having a furan ring but lacks the pyrrolidine and sulfonyl groups.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains furan rings and an amide group but differs in the overall structure.
Uniqueness
N-[2,2-bis(furan-2-yl)ethyl]-4-(pyrrolidine-1-sulfonyl)benzamide is unique due to its combination of furan, pyrrolidine, and sulfonylbenzamide moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c24-21(22-15-18(19-5-3-13-27-19)20-6-4-14-28-20)16-7-9-17(10-8-16)29(25,26)23-11-1-2-12-23/h3-10,13-14,18H,1-2,11-12,15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJGXKCQFFQDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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